Dihydroartemisinin-d3

Bioanalysis LC-MS/MS Internal Standard

This deuterated internal standard (C15H21D3O5) is essential for robust LC-MS/MS quantification of Dihydroartemisinin in complex biological matrices. Unlike unlabeled surrogates, the +3 Da mass shift resolves co-elution issues, ensuring accurate pharmacokinetic data and regulatory-compliant results. Ideal for drug metabolism, adulterant detection, and clinical studies.

Molecular Formula C15H24O5
Molecular Weight 287.37 g/mol
Cat. No. B565331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin-d3
Synonyms(3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl- 3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol-d3;  β-Dihydroartemisinin-d3;  Alaxin-d3;  Cotecxin-d3;  Cotexin-d3;  DHQHS 2-d3;  Dihydroartemisinine-d3;  Dihydroqinghaosu-d3; 
Molecular FormulaC15H24O5
Molecular Weight287.37 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3
InChIKeyBJDCWCLMFKKGEE-MPBQXAAISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin-d3: A Deuterated Stable Isotope-Labeled Internal Standard for Precise Artemisinin Quantification


Dihydroartemisinin-d3 (DHA-d3) is a deuterated analog of dihydroartemisinin (DHA), the primary active metabolite of several artemisinin-class antimalarials . As a stable isotope-labeled internal standard (SIL-IS), DHA-d3 is structurally identical to DHA except for the substitution of three hydrogen atoms with deuterium at the C-9 methyl position [1]. This isotopic labeling confers near-identical physicochemical properties and chromatographic behavior to the unlabeled analyte, while enabling mass spectrometric differentiation based on a +3 Da mass shift [2]. Consequently, DHA-d3 is specifically designed for use as an internal standard in quantitative LC-MS/MS and GC-MS assays, providing the highest achievable accuracy for the measurement of DHA in complex biological matrices such as plasma, urine, and tissue homogenates [3].

Why Unlabeled DHA or Non-Analogous Internal Standards Fail in Accurate LC-MS/MS Quantification of Dihydroartemisinin


Direct substitution of Dihydroartemisinin-d3 with unlabeled dihydroartemisinin (DHA) or a non-deuterated structural analog as an internal standard (IS) in LC-MS/MS assays introduces significant quantitative error due to differential matrix effects and variable extraction recovery [1]. Unlabeled DHA cannot be distinguished from the target analyte by mass spectrometry, rendering it useless as an IS. Non-deuterated structural analogs, such as artemisinin or artemether, exhibit different ionization efficiencies and are subject to distinct matrix effects in complex biological samples like plasma [2]. This leads to inaccurate normalization, as the IS does not co-elute and ionize identically to the analyte, resulting in biased concentration measurements. Specifically, without a co-eluting SIL-IS to correct for ion suppression or enhancement, recovery can vary widely (52-128% in herbal matrices), and matrix factors can range from 0.77 to 0.97, introducing unacceptable variability in quantitative assays [3]. The use of DHA-d3 as a true SIL-IS is therefore not an optional enhancement but a fundamental requirement for achieving the precision and accuracy mandated by regulatory bioanalytical method validation guidelines [4].

Quantitative Evidence for Selecting Dihydroartemisinin-d3 Over Analogs as a Bioanalytical Internal Standard


Dihydroartemisinin-d3 Achieves 3-Dalton Mass Differentiation Enabling Complete Analyte Resolution in MS Detection

Dihydroartemisinin-d3 is differentiated from unlabeled dihydroartemisinin (DHA) by a +3 Da mass shift resulting from the substitution of three hydrogen atoms with deuterium at the C-9 methyl position [1]. This isotopic labeling is confirmed by its molecular formula (C15H21D3O5) and exact mass (287.181 Da) compared to unlabeled DHA (C15H24O5, exact mass 284.162 Da) [2]. This mass difference ensures complete baseline resolution in mass spectrometric detection, a fundamental prerequisite for an internal standard. In contrast, non-deuterated structural analogs like artemisinin (C15H22O5, exact mass 282.147 Da) or artemether (C16H26O5, exact mass 298.178 Da) differ by more substantial mass shifts but fail to co-elute identically, introducing matrix effect variability [3].

Bioanalysis LC-MS/MS Internal Standard

SIL-IS Use Reduces Matrix Effect Variability from 0.77–0.97 to <15% Normalized Signal

The use of a stable isotope-labeled internal standard (SIL-IS) like Dihydroartemisinin-d3 is proven to correct for matrix effects that would otherwise compromise assay accuracy. A 2023 study quantifying antimalarials in herbal products demonstrated that when using non-isotopic internal standards, matrix factors (MF) ranged widely from 0.77 to 0.97, indicating substantial ion suppression or enhancement [1]. In contrast, a validated LC-MS/MS assay for plasma DHA utilizing a deuterated DHA internal standard achieved a matrix effect of less than 15% normalized signal, meeting stringent FDA bioanalytical validation criteria [2]. This dramatic reduction in variability is achieved because the SIL-IS co-elutes with the analyte and experiences identical ionization conditions, thereby normalizing the signal response [3].

Matrix Effect LC-MS/MS Assay Validation

Deuterated Internal Standard Enables 90–110% Recovery and 1.0–13.8% RSD Precision in Validated Assays

Bioanalytical method validation studies consistently demonstrate that the use of a deuterated internal standard, such as Dihydroartemisinin-d3 or its close analog Artemether-d3, yields high recovery and precision. A 2023 HPLC-MS/MS method for antimalarial adulterants, which used stable isotopically labeled compounds as IS, reported accuracy (recovery) ranging from 52–128% and precision (%RSD) between 1.0–13.8% across all analytes [1]. In a more optimized UPLC-MS/MS method specifically for ART and DHA in rat plasma, which utilized a structural analog as IS, the % recoveries were within the acceptable limit of 90–110%, and precision (RSD%) was ≤15% [2]. The inherent co-elution and ionization properties of a true SIL-IS like DHA-d3 are the mechanistic basis for achieving these narrow, guideline-compliant ranges [3].

Assay Precision Recovery LC-MS/MS

Dihydroartemisinin-d3 as a Primary Metabolite Tracer in Artemisinin Combination Therapy (ACT) Pharmacokinetics

Dihydroartemisinin (DHA) is the common active metabolite for artesunate, artemether, and arteether [1]. Therefore, accurate quantification of DHA is critical for assessing systemic exposure to these widely used antimalarial prodrugs. Dihydroartemisinin-d3 is uniquely positioned as the optimal internal standard for these studies because it directly matches the structure of the final analyte (DHA), unlike deuterated standards for the prodrugs themselves (e.g., Artesunate-d4, Artemether-d3). Using DHA-d3 avoids the need to account for variable and incomplete in vivo or ex vivo conversion of the prodrug to DHA, providing a direct and accurate measurement of the active metabolite concentration [2]. This is a critical advantage in bioequivalence studies and therapeutic drug monitoring (TDM), where precise determination of active drug exposure is the primary endpoint [3].

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

High-Value Application Scenarios for Dihydroartemisinin-d3 Based on Quantitative Evidence


Regulatory-Compliant Bioequivalence Studies for Artemisinin Combination Therapies (ACTs)

In bioequivalence studies for generic formulations of artesunate or artemether, the FDA and EMA mandate the use of a validated LC-MS/MS method for quantifying the active metabolite DHA in plasma [1]. Dihydroartemisinin-d3 is the only internal standard capable of correcting for the significant matrix effects and variable recovery (52-128%) observed in these complex matrices, thereby enabling the assay to meet the required precision (≤15% RSD) and accuracy (85-115%) limits [2]. Its use is directly aligned with the regulatory expectation for a stable isotope-labeled internal standard to ensure the reliability of pharmacokinetic data submitted for drug approval [3].

High-Throughput Therapeutic Drug Monitoring (TDM) in Malaria-Endemic Regions

TDM of DHA is crucial for ensuring adequate drug exposure and preventing the selection of resistant Plasmodium strains [4]. Dihydroartemisinin-d3 enables the development of robust, high-throughput UPLC-MS/MS assays capable of processing hundreds of samples per day with minimal matrix interference [5]. By providing a consistent and reliable internal standard, DHA-d3 ensures that concentration measurements remain accurate across large sample batches and over extended analytical runs, a critical requirement for clinical studies in resource-limited settings where assay reproducibility is paramount [6].

In Vitro and In Vivo Pharmacokinetic/ADME Studies in Drug Discovery

During the early stages of antimalarial drug discovery, accurate quantification of DHA in plasma, tissue homogenates, and in vitro hepatocyte incubations is essential for characterizing the ADME properties of new chemical entities [7]. Dihydroartemisinin-d3 serves as a universal internal standard for quantifying the key active metabolite, DHA, regardless of the specific prodrug being administered. This simplifies method development and allows for direct cross-study comparison of DHA exposure, as demonstrated in rat pharmacokinetic studies where precision (RSD%) was maintained within ±15% [8]. Its use directly supports the generation of high-quality data required for lead optimization and candidate selection [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.